![molecular formula C16H16ClNO2S B5751458 2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5751458.png)
2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide, also known as CBMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CBMA belongs to the class of thioacetamide derivatives and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. This compound has been found to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. This compound also activates the immune system by increasing the activity of immune cells such as T cells and natural killer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. This compound has also been found to have anti-tumor properties and can inhibit the growth of cancer cells. Additionally, this compound has been found to have a protective effect on the liver and can prevent liver damage caused by toxins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide is its versatility in scientific research. It can be used in a variety of experimental models to investigate its pharmacological properties. However, one of the limitations of this compound is its potential toxicity. Careful consideration should be given to the dosage used in experiments to avoid any adverse effects.
Orientations Futures
There are several future directions for research on 2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide. One area of interest is the potential use of this compound as a therapeutic agent for inflammatory diseases such as arthritis. Another area of interest is the investigation of the mechanism of action of this compound. Further research is needed to fully understand how this compound exerts its pharmacological effects. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer is an area of interest. Overall, this compound shows great promise as a therapeutic agent and further research is needed to fully explore its potential applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have a positive effect on the immune system and can modulate the activity of immune cells. This compound has a number of advantages for use in scientific research, but careful consideration should be given to the dosage used in experiments. Further research is needed to fully explore the potential applications of this compound.
Méthodes De Synthèse
2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl thiol. This intermediate is then reacted with 2-methoxyphenylacetyl chloride to produce this compound. The synthesis method for this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been shown to have a positive effect on the immune system and can modulate the activity of immune cells. Additionally, this compound has been found to have a protective effect on the liver and can prevent liver damage caused by toxins.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-15-9-5-4-8-14(15)18-16(19)11-21-10-12-6-2-3-7-13(12)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLMVXQFNCAFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5751377.png)

![4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5751400.png)
![2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5751406.png)
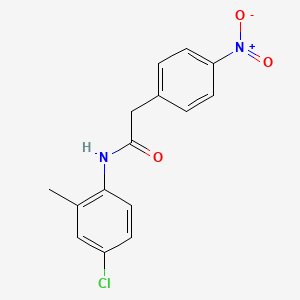
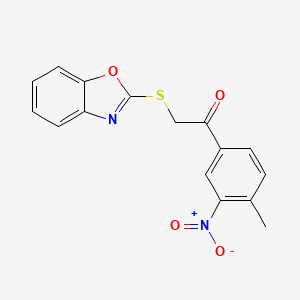
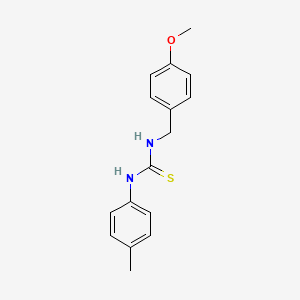
![4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751427.png)
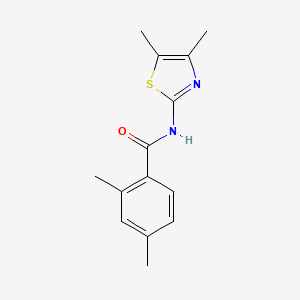
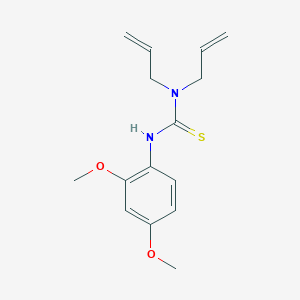
![methyl 2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5751455.png)
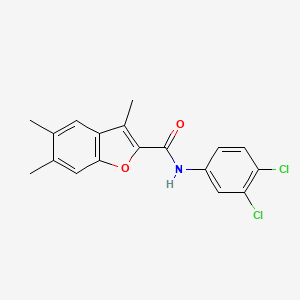
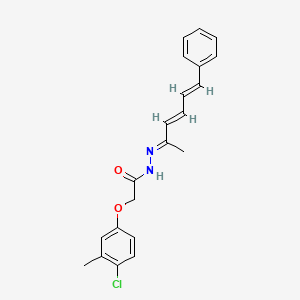
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5751477.png)
